1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including coupling reactions, substitutions, and the use of specific reagents like sodium hydride (NaH) and dimethylformamide (DMF). For instance, Khalid et al. (2013) described the synthesis of biologically active O-substituted derivatives of a sulfonamide compound through coupling and substitution reactions, indicating a methodology that might be relevant to the synthesis of our compound of interest (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives and related compounds has been extensively studied, including their crystal structure and conformation. Banerjee et al. (2002) conducted X-ray analysis and AM1 molecular orbital methods to study the crystal structure and molecular conformation of a solvated sulfonamide derivative, providing insights into the structural aspects of similar compounds (Banerjee et al., 2002).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including substitutions and cyclization, which are pivotal in their synthesis and modification. For example, the synthesis of piperidine derivatives by Golub and Becker (2015) through anodic methoxylation highlights the chemical reactivity of sulfonamide compounds and provides a glimpse into the types of chemical reactions our compound may undergo (Golub & Becker, 2015).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O5S/c1-24-14-4-3-13(17)11-15(14)25(22,23)19-8-5-12(6-9-19)16(21)18-7-2-10-20/h3-4,11-12,20H,2,5-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCWGHRGDCBFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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